Structural Uniqueness of the 4-Amino-2-methoxyphenyl Moiety Versus Common Cyclopentanecarboxamide Analogs
The target compound bears a 4-amino-2-methoxyphenyl substitution pattern that is distinct from the 4-(1H-benzoimidazol-2-yl)-phenyl or 4-(methylamino)phenyl motifs extensively exemplified in the Boehringer Ingelheim FAS inhibitor patent family [1]. This specific substitution pattern is not represented among the several hundred exemplified compounds in patent US8614238B2, indicating that the compound occupies a structurally differentiated position within the cyclopentanecarboxamide chemical space. The closest commercially cataloged structural analogs differ in the acyl group: N-(4-amino-2-methoxyphenyl)acetamide (CAS 5329-15-7, MW 180.20) and N-(4-amino-2-methoxyphenyl)methanesulfonamide [2]. The cyclopentanecarboxamide confers greater steric bulk (MW 234.29 vs. 180.20) and enhanced lipophilicity compared to the acetamide analog, which may influence membrane permeability and target engagement.
| Evidence Dimension | Molecular weight and acyl group identity |
|---|---|
| Target Compound Data | MW 234.29 g/mol; cyclopentanecarboxamide acyl group |
| Comparator Or Baseline | N-(4-amino-2-methoxyphenyl)acetamide (CAS 5329-15-7): MW 180.20 g/mol; acetamide acyl group |
| Quantified Difference | ΔMW = +54.09 g/mol; cyclopentane ring vs. methyl group |
| Conditions | Calculated from molecular formulas; no experimental assay data available |
Why This Matters
The cyclopentane ring introduces greater steric demand and altered hydrogen-bonding capacity relative to the simple acetamide analog, which may be critical for users requiring a bulkier, more lipophilic amide building block for SAR exploration or fragment-based screening campaigns.
- [1] Boehringer Ingelheim International GmbH. Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. US Patent US8614238B2, 2013. View Source
- [2] CAS Common Chemistry. N-(4-Amino-2-methoxyphenyl)methanesulfonamide. https://commonchemistry.cas.org/detail?cas_rn=110506-34-8 View Source
